molecular formula C11H8O3 B1652562 Isoplumbagin CAS No. 14777-17-4

Isoplumbagin

Cat. No.: B1652562
CAS No.: 14777-17-4
M. Wt: 188.18 g/mol
InChI Key: ZMOIGGHUSNHCAB-UHFFFAOYSA-N
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Mechanism of Action

Isoplumbagin exerts its biological effects through several mechanisms:

Properties

IUPAC Name

8-hydroxy-2-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)7-3-2-4-8(12)10(7)11(6)14/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOIGGHUSNHCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317990
Record name Isoplumbagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoplumbagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14777-17-4
Record name Isoplumbagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14777-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoplumbagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoplumbagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPLUMBAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW8KH5YY53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoplumbagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

67 - 68 °C
Record name Isoplumbagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Isoplumbagin acts as a substrate for the enzyme NAD(P)H quinone dehydrogenase 1 (NQO1) [, ]. This interaction leads to the generation of hydroquinone, which impacts mitochondrial function by reversing mitochondrial fission, reducing mitochondrial complex IV activity, and ultimately compromising overall mitochondrial function []. These mitochondrial disruptions contribute to this compound's cytotoxic effects on cancer cells.

A: this compound (5-hydroxy-3-methyl-1,4-naphthoquinone) [] is a naturally occurring quinone. While specific spectroscopic data is not provided in the provided abstracts, its structure can be deduced from its chemical name and relationship to Plumbagin. It has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol. You can find detailed synthetic pathways for this compound in the literature [, , ].

ANone: this compound has demonstrated promising in vitro anticancer activity against various cancer cell lines. Studies have shown that this compound treatment suppresses cell viability and invasion of:

  • Oral squamous cell carcinoma (OSCC) OC3-IV2 cells []
  • Glioblastoma U87 cells []
  • Non-small cell lung carcinoma H1299 cells []
  • Prostate cancer PC3 cells []
  • Cervical cancer Hela cells []

A: Yes, in vivo studies using an orthotopic xenograft model of oral squamous cell carcinoma (OSCC) demonstrated that administration of 2 mg/kg this compound significantly inhibited tumor growth []. This finding suggests promising potential for this compound as a therapeutic agent for cancer treatment.

A: Research indicates that this compound interacts with specific ion channels. Notably, it inhibits the ether-à-go-go related gene (erg)-mediated K+ current (IK(erg)) in a concentration-dependent manner []. This inhibition was observed in both GH3 and MA-10 Leydig tumor cells, suggesting a potential role for this interaction in this compound's effects on cellular function.

ANone: Beyond its anticancer potential, this compound has shown activity in other areas:

  • Antimicrobial: Exhibits activity against multidrug-resistant (MDR) pathogenic bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Acinetobacter baumannii, and Pseudomonas aeruginosa [].
  • Anti-inflammatory: Demonstrates anti-inflammatory properties in various experimental models [].

A: this compound is a naturally occurring compound found in plants like Lawsonia inermis (Henna) [, , ] and Plumbago europaea [, ]. These plants have a long history of traditional use for various medicinal purposes.

A: Research has explored the use of this compound as a natural dye sensitizer in the fabrication of DSSCs []. Initial studies using this compound extracted from Laali stem bark showed promising results, with fabricated DSSCs exhibiting current-voltage characteristics indicative of potential for electricity generation [].

A: While the provided abstracts don't delve deep into specific SAR studies, they highlight the importance of the quinone structure for this compound's activity. For instance, its activity is often compared to Plumbagin, a closely related compound. Research suggests that modifications to the quinone core structure could impact its interaction with NQO1 and other targets, ultimately affecting its potency and selectivity [, ].

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